molecular formula C7H6N2O5 B1268829 2,6-Dinitroanisole CAS No. 3535-67-9

2,6-Dinitroanisole

Cat. No. B1268829
Key on ui cas rn: 3535-67-9
M. Wt: 198.13 g/mol
InChI Key: DZVZPFZSAYLSDU-UHFFFAOYSA-N
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Patent
US09206211B2

Procedure details

A 2 L round bottomed flask was charged with 23 g (116 mmol) 2-methoxy-1,3-dinitrobenzene and 261 g (1.16 mol) tin chloride dihydrate. 160 mL EtOH was added, and the resulting suspension was stirred at 70° C. for 90 min. In the beginning, the reaction is very exothermic be careful! The solvent was removed and the reaction mixture was diluted with H2O and slowly added to about 500 mL of a 10 M NaOH solution. The suspension was cooled down to RT and extracted three times with EtOAc. The combined organic layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure. The product was obtained as red oil and used without further purification.
Quantity
23 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
261 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][C:4]=1[N+:12]([O-])=O.O.O.[Sn](Cl)(Cl)(Cl)Cl>CCO>[CH3:1][O:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Name
tin chloride dihydrate
Quantity
261 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
160 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 70° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with H2O
ADDITION
Type
ADDITION
Details
slowly added to about 500 mL of a 10 M NaOH solution
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled down to RT
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as red oil
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
COC1=C(C=CC=C1N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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